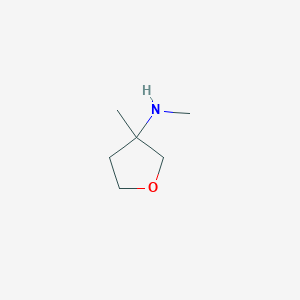

N,3-dimethyloxolan-3-amine

Description

N,3-dimethyloxolan-3-amine is an organic compound with the molecular formula C6H13NO It is a derivative of oxolane (tetrahydrofuran) with an amine group and two methyl groups attached to the third carbon atom

Properties

IUPAC Name |

N,3-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7-2)3-4-8-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAOVYQXAXFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyloxolan-3-amine typically involves the reaction of 3-hydroxy-3-methyloxolane with ammonia or an amine under suitable conditions. One common method is the reductive amination of 3-hydroxy-3-methyloxolane using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,3-dimethyloxolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its amine functionality.

Industry: This compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N,3-dimethyloxolan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The compound can also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,3-dimethyloxolan-3-amine: Similar in structure but with different positional isomers.

N-benzyl-5,5-dimethyloxolan-3-amine: Contains a benzyl group, making it more hydrophobic.

Uniqueness

N,3-dimethyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Biological Activity

N,3-dimethyloxolan-3-amine (C6H13NO), also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which contributes to its unique chemical properties. The molecular formula is C6H13NO, and it has a molecular weight of approximately 115.18 g/mol. The compound can exist in different forms, including its hydrochloride variant, which may exhibit altered solubility and stability characteristics.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Studies utilizing agar diffusion methods have shown significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests that the compound may interfere with bacterial cell wall synthesis or function as a bactericidal agent.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among prostate cancer cells (LNCaP). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

3. Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve neuronal survival rates. This could be linked to its ability to modulate signaling pathways associated with neuroinflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling: It appears to influence signaling pathways related to apoptosis and cell survival, potentially through interactions with protein kinases or transcription factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains using the disk diffusion method. Results indicated that at a concentration of 100 µg/disc, the compound produced an average inhibition zone of 15 mm against E. coli, suggesting significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment assessing the cytotoxic effects on LNCaP cells, varying concentrations (0, 10, 20, 40 µM) of this compound were administered over 48 hours. The results showed a reduction in cell viability from 100% (control) to approximately 50% at 40 µM (p < 0.01), indicating strong cytotoxic activity.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.